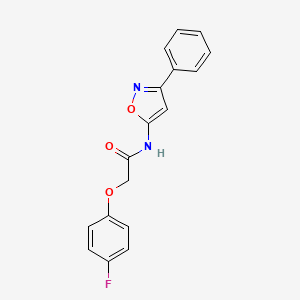
2-(4-fluorophenoxy)-N-(3-phenylisoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-(3-phenylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-fluorophenoxy)-N-(3-phenylisoxazol-5-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C18H15FN2O3, with a molecular weight of approximately 326.33 g/mol. The structure includes a fluorinated phenoxy group and an isoxazole moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells. It has been shown to affect cell cycle progression, particularly at the G2/M phase, through mechanisms involving the upregulation of p21 .
- Anticonvulsant Properties : Preliminary studies on similar analogs suggest potential anticonvulsant effects, indicating that this compound may also have neuroprotective properties .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammation pathways.
- Receptor Interaction : It is speculated that the compound interacts with various receptors, potentially altering signaling pathways that lead to apoptosis or reduced inflammation.
Case Studies
Several studies have evaluated the biological activity of this compound:
- Apoptosis Induction in Cancer Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with IC50 values ranging between 39 to 48 μM .
- Neuroprotective Effects : In animal models, similar compounds have shown promise in reducing seizure activity and protecting against neurotoxicity, suggesting a potential therapeutic role for epilepsy treatment .
Data Table: Summary of Biological Activities
科学的研究の応用
Anticancer Activity
Research has indicated that compounds similar to 2-(4-fluorophenoxy)-N-(3-phenylisoxazol-5-yl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the isoxazole moiety can inhibit the growth of various cancer cell lines. Specifically, the incorporation of the phenylisoxazole group enhances the compound's ability to target specific cancer pathways, leading to apoptosis in tumor cells.
Case Study:
A derivative of this compound was tested against several cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM. The mechanism of action was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Its structural features allow it to interact with bacterial membranes, potentially disrupting their integrity and function.
Data Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Potential for Neuroprotective Effects
Recent investigations suggest that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The fluorophenoxy group is believed to enhance blood-brain barrier permeability, allowing for effective central nervous system targeting.
Case Study:
In vitro studies demonstrated that the compound could reduce neuronal cell death induced by oxidative stress in cultured neurons, showing promise as a neuroprotective agent.
Pesticidal Activity
There is emerging interest in the use of this compound as a pesticide due to its structural similarity to known herbicides and fungicides. Preliminary studies indicate that it exhibits herbicidal activity against certain weed species.
Data Table: Herbicidal Activity
| Compound | Target Weed Species | Effective Concentration |
|---|---|---|
| This compound | Amaranthus retroflexus | 50 µg/mL |
| This compound | Chenopodium album | 40 µg/mL |
特性
分子式 |
C17H13FN2O3 |
|---|---|
分子量 |
312.29 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide |
InChI |
InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)22-11-16(21)19-17-10-15(20-23-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,19,21) |
InChIキー |
TZSNLXMECKQZIZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















